molecular formula C16H13ClFNO3S2 B2397670 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2097868-83-0

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2397670
CAS No.: 2097868-83-0
M. Wt: 385.85
InChI Key: SONXURWYNQLOJD-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, furan, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluorobenzenesulfonyl chloride, furan-2-yl-ethanol, and thiophene-3-yl-ethanol. The synthesis could involve steps such as:

    Nucleophilic substitution: Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with furan-2-yl-ethanol under basic conditions to form an intermediate.

    Coupling reaction: Introducing thiophene-3-yl-ethanol to the intermediate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent. The presence of sulfonamide groups suggests possible antibacterial or antifungal activity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(2-(furan-2-yl)ethyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which can impart specific chemical and biological properties. The presence of both furan and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S2/c17-14-8-12(3-4-15(14)18)24(20,21)19-9-13(11-5-7-23-10-11)16-2-1-6-22-16/h1-8,10,13,19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONXURWYNQLOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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